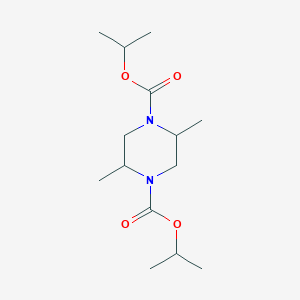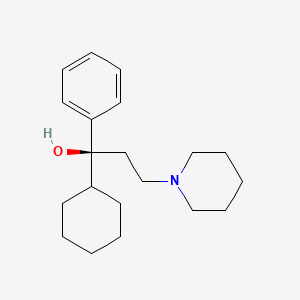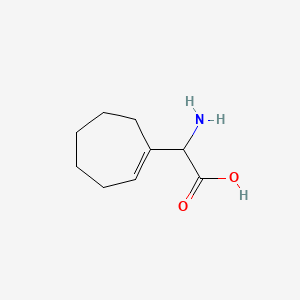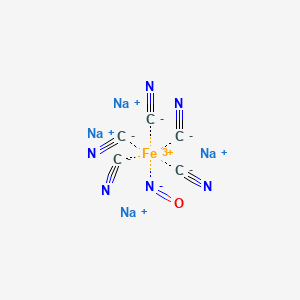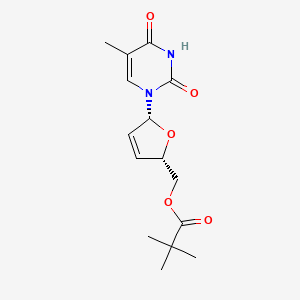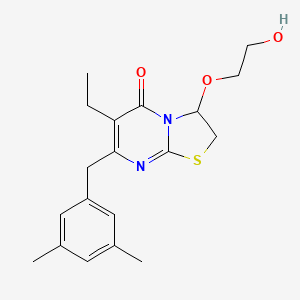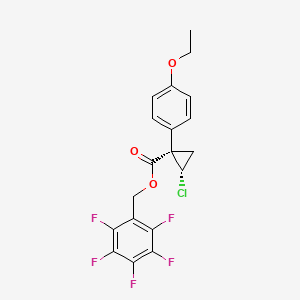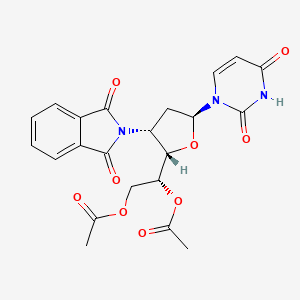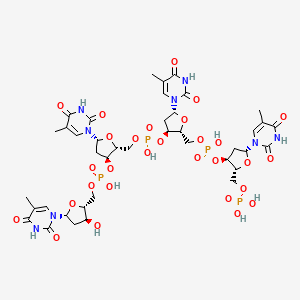
Tetrathymidylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrathymidylic acid is a nucleotide composed of four thymidine units linked by phosphodiester bonds. It is a type of oligonucleotide, which plays a crucial role in various biological processes, including DNA replication and repair. This compound is often used in scientific research to study the structure and function of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrathymidylic acid can be synthesized using solid-phase synthesis techniques. The process involves the sequential addition of thymidine units to a growing oligonucleotide chain anchored to a solid support. Each addition cycle includes deprotection, coupling, and capping steps, followed by oxidation to form the phosphodiester bond. The final product is cleaved from the solid support and purified.
Industrial Production Methods: Industrial production of this compound typically involves automated synthesizers that can handle large-scale synthesis. These machines follow the same principles as laboratory-scale synthesis but are optimized for higher throughput and efficiency. The use of high-purity reagents and stringent quality control measures ensures the production of consistent and high-quality oligonucleotides.
Análisis De Reacciones Químicas
Types of Reactions: Tetrathymidylic acid undergoes various chemical reactions, including hydrolysis, oxidation, and enzymatic cleavage. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the phosphodiester bonds. Oxidation reactions can modify the thymidine units, affecting the overall structure and function of the oligonucleotide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Enzymatic Cleavage: Nucleases like DNase or specific restriction enzymes.
Major Products Formed:
Hydrolysis: Mononucleotides and shorter oligonucleotides.
Oxidation: Modified thymidine units with altered chemical properties.
Enzymatic Cleavage: Specific fragments depending on the enzyme used.
Aplicaciones Científicas De Investigación
Tetrathymidylic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and the effects of chemical modifications on nucleic acids.
Biology: Serves as a substrate for studying DNA polymerases and other enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential in gene therapy and as a diagnostic tool for detecting genetic mutations.
Industry: Utilized in the development of nucleic acid-based sensors and as a standard in quality control for oligonucleotide synthesis.
Mecanismo De Acción
Tetrathymidylic acid exerts its effects primarily through its interactions with proteins and enzymes involved in nucleic acid metabolism. It can serve as a substrate for DNA polymerases, which incorporate it into growing DNA strands during replication. Additionally, it can bind to specific proteins, influencing their activity and stability. The molecular targets and pathways involved include DNA polymerases, nucleases, and various DNA-binding proteins.
Comparación Con Compuestos Similares
Thymidylic acid: A mononucleotide composed of a single thymidine unit.
Dithymidylic acid: An oligonucleotide with two thymidine units.
Trithymidylic acid: An oligonucleotide with three thymidine units.
Comparison: Tetrathymidylic acid is unique due to its longer chain length, which allows for more complex interactions with proteins and enzymes compared to shorter oligonucleotides. Its increased length also makes it a more suitable model for studying the properties of longer nucleic acid sequences. Additionally, this compound’s ability to form stable secondary structures enhances its utility in various research applications.
Propiedades
Número CAS |
2945-57-5 |
|---|---|
Fórmula molecular |
C40H54N8O29P4 |
Peso molecular |
1234.8 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C40H54N8O29P4/c1-17-9-45(37(54)41-33(17)50)29-5-21(49)25(71-29)13-68-79(61,62)76-23-7-31(47-11-19(3)35(52)43-39(47)56)73-27(23)15-70-81(65,66)77-24-8-32(48-12-20(4)36(53)44-40(48)57)74-28(24)16-69-80(63,64)75-22-6-30(72-26(22)14-67-78(58,59)60)46-10-18(2)34(51)42-38(46)55/h9-12,21-32,49H,5-8,13-16H2,1-4H3,(H,61,62)(H,63,64)(H,65,66)(H,41,50,54)(H,42,51,55)(H,43,52,56)(H,44,53,57)(H2,58,59,60)/t21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+/m0/s1 |
Clave InChI |
BOAPUABTEVWFHM-SJAYXVESSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)C)N7C=C(C(=O)NC7=O)C)N8C=C(C(=O)NC8=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


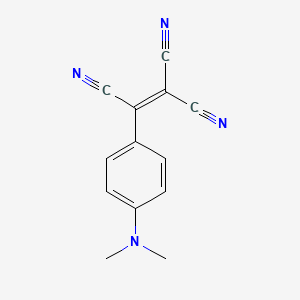
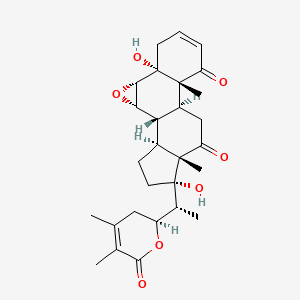
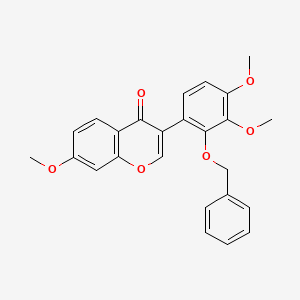
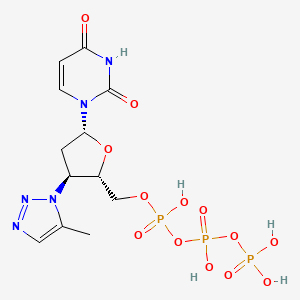
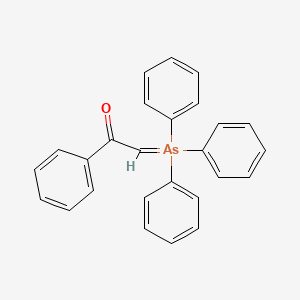
![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
